molecular formula C21H25NO6S B11597131 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11597131
M. Wt: 419.5 g/mol
InChI Key: KIEFBFCAZHEXFT-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide: is a synthetic organic compound. Its structure includes a tetrahydrothiophene ring with a dioxido group, a methoxybenzyl group, and a methoxyphenoxyacetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of the tetrahydrothiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the dioxido group: Oxidation reactions using reagents like hydrogen peroxide or peracids can introduce the dioxido group.

    Attachment of the methoxybenzyl group: This step may involve nucleophilic substitution reactions.

    Formation of the methoxyphenoxyacetamide moiety: This can be synthesized through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide: can undergo various chemical reactions:

    Oxidation: Further oxidation of the sulfur atom or other functional groups.

    Reduction: Reduction of the dioxido group to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide: may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for therapeutic potential.

    Industry: Used in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar compounds might include other sulfur-containing heterocycles or methoxy-substituted aromatic compounds . The uniqueness of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide could lie in its specific combination of functional groups and their arrangement, which may confer unique properties or activities.

Conclusion

While detailed information on This compound is limited, the general structure and properties of such compounds suggest potential applications in various scientific fields. Further research and specific studies would be necessary to fully understand its synthesis, reactions, and applications.

Properties

Molecular Formula

C21H25NO6S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H25NO6S/c1-26-18-9-7-16(8-10-18)13-22(17-11-12-29(24,25)15-17)21(23)14-28-20-6-4-3-5-19(20)27-2/h3-10,17H,11-15H2,1-2H3

InChI Key

KIEFBFCAZHEXFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC=C3OC

Origin of Product

United States

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